

Spectroscopic Profile of (E)-2-Bromo-2butenenitrile: A Technical Guide

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Compound of Interest		
Compound Name:	(E)-2-Bromo-2-butenenitrile	
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Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for **(E)-2-Bromo-2-butenenitrile**. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The methodologies for obtaining such spectra are also detailed. This guide serves as a valuable resource for the identification and characterization of **(E)-2-Bromo-2-butenenitrile** in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectral data for **(E)-2-Bromo-2-butenenitrile**. These predictions are derived from the analysis of its chemical structure and comparison with data for analogous compounds.

Predicted ¹H NMR Data

Solvent: CDCl₃ Reference: Tetramethylsilane (TMS)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~2.1 - 2.3	Doublet	3H	CH₃
~6.8 - 7.0	Quartet	1H	=CH

Note:The vinylic proton (=CH) is expected to be deshielded by the adjacent electron-withdrawing nitrile group and bromine atom, shifting it downfield. The methyl protons (CH₃) would couple with the vinylic proton, resulting in a doublet, while the vinylic proton would be split into a quartet by the methyl protons.

Predicted ¹³C NMR Data

Solvent: CDCl₃ Reference: Tetramethylsilane (TMS)

Chemical Shift (δ, ppm)	Assignment
~15 - 20	CH₃
~110 - 115	C≡N
~118 - 122	C-Br
~135 - 140	=CH

Note:The carbon of the nitrile group (C≡N) and the olefinic carbons are expected in the characteristic regions for these functional groups. The carbon atom bonded to the bromine will be deshielded.[1]

Predicted IR Spectroscopy Data



Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration
~2220 - 2240	Medium	C≡N	Stretch
~1620 - 1640	Medium	C=C	Stretch
~2950 - 3050	Medium	=C-H	Stretch
~1370 - 1450	Medium	С-Н	Bend
~550 - 650	Strong	C-Br	Stretch

Note: The nitrile stretch is a very characteristic and sharp absorption. The C=C stretch for this substituted alkene will also be present. The C-Br stretch appears in the fingerprint region. [2][3]

Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

m/z	Relative Abundance	Assignment
145/147	Moderate	[M]+ (Molecular ion)
66	High	[M - Br]+
40	High	[C ₃ H ₄] ⁺

Note: The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion ([M]⁺ and [M+2]⁺) separated by 2 m/z units.[4] The most likely fragmentation pathway is the loss of a bromine radical to form a stable cation.[5][6]

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy



- Sample Preparation: Dissolve approximately 5-10 mg of (E)-2-Bromo-2-butenenitrile in ~0.7 mL of deuterated chloroform (CDCl₃).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
- Data Acquisition:
 - Acquire the ¹H NMR spectrum using a 300 MHz or higher field NMR spectrometer.
 - Acquire the ¹³C NMR spectrum using the same instrument, with proton decoupling.
- Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr)
 or sodium chloride (NaCl) plates.
 - Solution: Dissolve the sample in a suitable solvent (e.g., carbon tetrachloride, CCl₄) and place it in a liquid sample cell.
- Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.
- Background Subtraction: A background spectrum of the KBr plates or the solvent should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

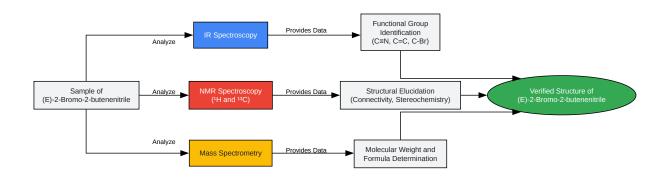
 Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).



- Ionization: Utilize electron ionization (EI) at 70 eV.
- Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 30-200.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification of an organic compound like **(E)-2-Bromo-2-butenenitrile**.



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Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic profile of **(E)-2-Bromo-2-butenenitrile**. The tabulated data and experimental protocols offer a solid foundation for researchers and professionals involved in the synthesis, purification, and analysis of this compound. The provided workflow diagram further contextualizes the role of each spectroscopic technique in the broader process of chemical characterization. It is



recommended that this predicted data be confirmed with experimental results once they become available.

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